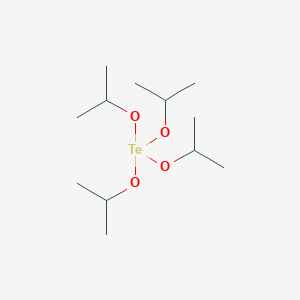

Tellurium(IV) isopropoxide

Description

BenchChem offers high-quality Tellurium(IV) isopropoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tellurium(IV) isopropoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBAYXHEGHMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tellurium(IV) Isopropoxide: Synthesis, Characterization, and Emerging Applications

This guide provides a comprehensive technical overview of Tellurium(IV) isopropoxide, a precursor with significant potential in materials science and burgeoning applications in the biomedical field. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, detailed synthesis and characterization methodologies, and an exploration of its utility, particularly as a precursor for functional nanomaterials.

Core Properties and Molecular Identity

Tellurium(IV) isopropoxide, systematically named tetraisopropoxytellurium(IV), is an organometallic compound with the central tellurium atom in the +4 oxidation state. Its core identity is defined by the following molecular formula and weight.

Chemical Formula: C₁₂H₂₈O₄Te[1]

Molecular Weight: 363.95 g/mol [1]

This compound exists as a clear yellow liquid and is characterized by its sensitivity to both light and moisture. It readily reacts with water, a property that is fundamental to its application in sol-gel processes.[1]

| Property | Value | Source |

| Synonyms | Tetraisopropoxytellurium(IV), Tellurium Tetraisopropoxide | [1] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 76 °C at 0.5 mmHg | [1] |

| Solubility | Reacts with water | [1] |

| Sensitivity | Light and moisture sensitive |

Synthesis of Tellurium(IV) Isopropoxide: A Self-Validating Protocol

The synthesis of Tellurium(IV) isopropoxide is predicated on the reaction of a Tellurium(IV) halide with isopropanol. The following protocol is adapted from established methods for synthesizing analogous metal alkoxides and is designed to be self-validating through careful control of the reaction environment and purification steps. The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can interfere with the desired reaction. The use of a tertiary amine, such as triethylamine (NEt₃), is crucial to scavenge the HCl produced.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Tellurium(IV) isopropoxide.

Detailed Experimental Protocol

Materials:

-

Tellurium(IV) chloride (TeCl₄)

-

Anhydrous isopropanol

-

Anhydrous triethylamine (NEt₃)

-

Anhydrous toluene (solvent)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve Tellurium(IV) chloride in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of 4 equivalents of anhydrous isopropanol and 4 equivalents of anhydrous triethylamine in anhydrous toluene.

-

Reaction: Slowly add the isopropanol/triethylamine solution to the stirred TeCl₄ solution via the dropping funnel over a period of 1-2 hours. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.

-

Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

-

Isolation of Product:

-

Filter the reaction mixture under inert atmosphere to remove the [Et₃NH]Cl precipitate.

-

Wash the precipitate with a small amount of anhydrous toluene to recover any entrained product.

-

Combine the filtrate and washings.

-

-

Purification:

-

Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude Tellurium(IV) isopropoxide by vacuum distillation to yield a clear, yellow liquid.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Tellurium(IV) isopropoxide is moisture-sensitive. The reaction must be carried out under an inert atmosphere to prevent hydrolysis.

-

Anhydrous Reagents: The use of anhydrous solvents and reagents is critical to prevent the formation of tellurium oxides and to ensure a high yield of the desired product.

-

Slow Addition at 0 °C: The reaction is exothermic. Slow addition of the isopropanol/triethylamine solution at low temperature helps to control the reaction rate and prevent the formation of side products.

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl produced during the reaction, driving the equilibrium towards the formation of the alkoxide and facilitating the removal of the chloride as a solid precipitate.

Spectroscopic Characterization

Due to the limited availability of published spectra for Tellurium(IV) isopropoxide, this section outlines the expected spectroscopic characteristics based on the known properties of analogous metal isopropoxides and general principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the isopropoxide ligands:

-

A septet for the methine proton (-OCH-), likely shifted downfield due to the electron-withdrawing effect of the tellurium-oxygen bond.

-

A doublet for the methyl protons (-CH₃).

¹³C NMR: The carbon NMR spectrum should exhibit two resonances:

-

A signal for the methine carbon (-OCH-).

-

A signal for the methyl carbons (-CH₃).

¹²⁵Te NMR: Tellurium-125 is a spin-1/2 nucleus and is therefore suitable for NMR spectroscopy.[2] The chemical shift of ¹²⁵Te is highly sensitive to its coordination environment and the electronegativity of the bonded atoms. For Tellurium(IV) isopropoxide, the ¹²⁵Te chemical shift is expected to be in a region characteristic of Te(IV) species bonded to four oxygen atoms. The precise chemical shift would be a valuable parameter for confirming the identity and purity of the compound. The chemical shift range for tellurium compounds is very wide, making it a sensitive probe of the local electronic structure.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Tellurium(IV) isopropoxide is expected to be dominated by the vibrational modes of the isopropoxide ligands. Key expected absorption bands include:

-

C-H stretching: In the region of 2850-3000 cm⁻¹.

-

C-H bending: Around 1300-1500 cm⁻¹.

-

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region.

-

Te-O stretching: Expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Tellurium(IV) isopropoxide would likely show a molecular ion peak corresponding to [Te(OCH(CH₃)₂)₄]⁺. Common fragmentation pathways for metal alkoxides involve the sequential loss of alkoxy groups or alkene elimination. The isotopic pattern of tellurium would be a key feature in identifying tellurium-containing fragments.

Applications in Materials Science and Drug Development

Tellurium(IV) isopropoxide is a versatile precursor with established and emerging applications, primarily in the synthesis of tellurium-based materials.

Sol-Gel Synthesis of Tellurite Thin Films and Nanoparticles

The controlled hydrolysis of Tellurium(IV) isopropoxide is the foundation of the sol-gel process for producing tellurium dioxide (TeO₂) thin films and nanoparticles. This process involves the hydrolysis of the Te-O-C bonds to form Te-OH functionalities, followed by condensation to form Te-O-Te linkages.

Caption: Sol-gel process using Tellurium(IV) isopropoxide.

Protocol Outline for Sol-Gel Deposition:

-

Sol Preparation: Dissolve Tellurium(IV) isopropoxide in a suitable solvent, such as isopropanol. A stabilizer, like citric acid, can be added to control the hydrolysis and condensation rates.

-

Hydrolysis: Introduce a controlled amount of water, often mixed with the solvent, to initiate the hydrolysis reaction.

-

Deposition: Apply the sol to a substrate using techniques like dip-coating or spin-coating.

-

Drying and Annealing: The coated substrate is dried to remove the solvent and then annealed at elevated temperatures to form a dense, crystalline TeO₂ film.

The resulting tellurite thin films have applications in optical devices due to their high refractive index and transparency in the mid-infrared region.

Emerging Biomedical Applications

While direct studies on the biological activity of Tellurium(IV) isopropoxide are limited, its role as a precursor to tellurium-containing nanomaterials opens avenues for applications in drug development and therapy. Organotellurium compounds and tellurium nanoparticles have demonstrated a range of biological activities.

-

Antimicrobial and Antifungal Agents: Tellurium compounds have known antimicrobial properties. Nanoparticles derived from Tellurium(IV) isopropoxide could be explored for their efficacy against various pathogens.

-

Anticancer Therapy: Some organotellurium compounds exhibit anticancer activity. The potential for Tellurium(IV) isopropoxide-derived nanoparticles to act as drug delivery vehicles or as therapeutic agents themselves is an area of active research interest. Recent studies have shown that tellurium-containing polymers can be used as drug carriers for chemotherapy.[4]

-

Antioxidant Properties: Certain tellurium compounds have shown antioxidant capabilities. This suggests that materials synthesized from Tellurium(IV) isopropoxide could have applications in mitigating oxidative stress.

The development of tellurium-based nanomedicine is a rapidly evolving field, and precursors like Tellurium(IV) isopropoxide are key to synthesizing novel materials with tailored biological functions.

Safety and Handling

Tellurium(IV) isopropoxide is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It is also corrosive and can cause serious eye irritation. Due to its reactivity with water, it should be handled under an inert, dry atmosphere. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Tellurium(IV) isopropoxide is a valuable precursor for the synthesis of tellurium-based materials. Its well-defined chemical properties and reactivity make it particularly suitable for sol-gel applications. While its direct role in drug development is still being explored, its utility as a starting material for bioactive tellurium nanoparticles positions it as a compound of interest for future biomedical research. Further studies are warranted to fully elucidate its spectroscopic properties and to explore its full potential in therapeutic applications.

References

-

Tellurium(IV) Isopropoxide | AMERICAN ELEMENTS ®. [Link]

-

Antibacterial tellurium-containing polycarbonate drug carriers to eliminate intratumor bacteria for synergetic chemotherapy against colorectal cancer - PubMed. [Link]

-

Tellurium NMR - IMSERC. [Link]

-

(Te) Tellurium NMR. [Link]

-

NMR Periodic Table: Tellurium NMR - IMSERC. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]

- 3. (Te) Tellurium NMR [chem.ch.huji.ac.il]

- 4. Antibacterial tellurium-containing polycarbonate drug carriers to eliminate intratumor bacteria for synergetic chemotherapy against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tellurium(IV) Isopropoxide in Organic Solvents

For the attention of researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the solubility characteristics of Tellurium(IV) isopropoxide [Te(OCH(CH₃)₂)₄]. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in leveraging this compound for advanced material synthesis and other applications.

Tellurium(IV) isopropoxide is an organometallic compound that serves as a valuable precursor in the synthesis of tellurium-based materials, such as tellurite thin films and nanoparticles, which have applications in electronics and nonlinear optics.[1] A critical parameter for its use in solution-based deposition techniques is its solubility in various organic solvents. This guide delves into the factors governing the solubility of Tellurium(IV) isopropoxide, provides a qualitative overview of its expected solubility, and presents a detailed experimental protocol for its quantitative determination, addressing the compound's sensitivity to air and moisture.

Physicochemical Properties of Tellurium(IV) Isopropoxide

Understanding the inherent properties of Tellurium(IV) isopropoxide is fundamental to predicting its behavior in different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈O₄Te | |

| Molecular Weight | 363.95 g/mol | |

| Appearance | Clear yellow liquid | |

| Boiling Point | 76 °C at 0.5 mmHg | |

| Reactivity with Water | Reacts with water | |

| Sensitivity | Moisture sensitive | [2] |

The molecule possesses a central tellurium atom in the +4 oxidation state, bonded to four isopropoxide ligands. The presence of these bulky, nonpolar isopropoxide groups significantly influences its solubility profile.

Factors Influencing Solubility

The solubility of Tellurium(IV) isopropoxide is a result of the interplay between the solute and solvent molecules. The principle of "like dissolves like" is a primary determinant.

Solute-Solvent Interactions:

-

Van der Waals Forces: The nonpolar alkyl chains of the isopropoxide ligands will readily interact with nonpolar solvents through London dispersion forces.

-

Dipole-Dipole Interactions: The Te-O bonds possess some polarity, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While Tellurium(IV) isopropoxide itself cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols. However, the potential for reaction with protic solvents must be considered.

Hydrolysis and Stability:

A crucial factor to consider is the high reactivity of Tellurium(IV) isopropoxide towards water and other protic species. This hydrolysis leads to the formation of tellurium oxides and isopropanol, rendering the precursor inactive for many applications. Therefore, all solvents must be rigorously dried before use, and all manipulations should be performed under an inert atmosphere.

Qualitative Solubility Profile

While quantitative solubility data for Tellurium(IV) isopropoxide is not widely published, we can infer its likely solubility based on its structure and the known solubility of analogous metal alkoxides, such as Titanium(IV) isopropoxide. Titanium(IV) isopropoxide is known to be soluble in a range of common organic solvents, including ethanol, ether, benzene, and chloroform.[3]

Based on this analogy and the principles of solute-solvent interactions, the expected qualitative solubility of Tellurium(IV) isopropoxide is summarized below:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The nonpolar isopropoxide groups will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane | High to Moderate | The polarity of these solvents can interact with the polar Te-O bonds, while their nonpolar components can interact with the alkyl groups. |

| Polar Protic | Isopropanol, Ethanol | High (with caution) | The compound is expected to be miscible with its parent alcohol, isopropanol. Solubility in other alcohols is also likely high due to hydrogen bonding. However, the potential for alcoholysis (exchange of alkoxide groups) exists, especially at elevated temperatures or in the presence of catalysts. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | While these solvents are highly polar, their interaction with the largely nonpolar Tellurium(IV) isopropoxide may be less favorable compared to less polar organic solvents. |

Experimental Protocol for Quantitative Solubility Determination

Given the air- and moisture-sensitive nature of Tellurium(IV) isopropoxide, a robust experimental protocol is essential for obtaining accurate and reproducible solubility data. The following procedure combines the isothermal shake-flask method with inert atmosphere techniques.

Materials and Equipment

-

Tellurium(IV) isopropoxide

-

Anhydrous organic solvents (e.g., hexane, toluene, THF, isopropanol)

-

Schlenk line or glovebox

-

Schlenk flasks with stoppers

-

Gas-tight syringes and needles

-

Inert gas (Argon or Nitrogen)

-

Constant temperature bath/shaker

-

Analytical balance (readable to at least 0.1 mg)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration determination.

-

Volumetric flasks and pipettes (oven-dried)

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

All steps must be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Solvent Preparation: Ensure all solvents are rigorously dried and de-gassed prior to use. This can be achieved by distillation from an appropriate drying agent or by passing the solvent through a column of activated alumina.

-

Glassware Preparation: All glassware must be oven-dried at >120 °C for several hours and then cooled under vacuum or a stream of inert gas.

-

Preparation of Saturated Solution: a. In a pre-weighed Schlenk flask, add a known volume of the anhydrous solvent. b. Using a gas-tight syringe, add an excess of Tellurium(IV) isopropoxide to the solvent. The presence of a small, visible excess of the liquid solute is necessary to ensure saturation. c. Seal the flask and place it in a constant temperature shaker bath. d. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Sampling: a. After equilibration, stop the agitation and allow any undissolved material to settle. b. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of any undissolved droplets.

-

Analysis: a. Transfer the collected sample to a pre-weighed volumetric flask and determine the mass of the sample. b. Dilute the sample to a known volume with the same anhydrous solvent. c. Analyze the concentration of tellurium in the diluted sample using a calibrated analytical technique such as ICP-MS. Alternatively, if a suitable internal standard is used, GC-MS can be employed to determine the concentration of Tellurium(IV) isopropoxide.

-

Calculation: a. From the concentration of the analyzed sample and the dilution factor, calculate the concentration of Tellurium(IV) isopropoxide in the saturated solution. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Mass Balance: The total amount of solute and solvent can be tracked throughout the experiment to ensure there are no significant losses.

-

Instrument Calibration: The analytical instrument (GC-MS or ICP-MS) must be properly calibrated with standards of known concentration to ensure accurate quantification.

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in the process of determining the solubility of an air-sensitive compound.

Caption: Key factors for accurate solubility determination.

Applications in Drug Development and Materials Science

The solubility of Tellurium(IV) isopropoxide is a critical parameter for its application as a precursor in solution-based synthesis methods, such as sol-gel and chemical solution deposition. These techniques are employed to create thin films and nanoparticles with tailored properties for various applications, including:

-

Pharmaceuticals: While direct applications in drug formulations are not common, tellurium compounds are being investigated for their biological activities. Understanding their solubility is crucial for formulation and delivery studies.

-

Electronics: Tellurite-based glasses and thin films have applications in optical fibers, sensors, and nonlinear optical devices.[1] Solution-based deposition using soluble precursors like Tellurium(IV) isopropoxide offers a cost-effective and scalable manufacturing route.

-

Catalysis: Metal alkoxides are used as catalysts in various organic reactions. The solubility of the catalyst in the reaction medium is essential for achieving high efficiency and selectivity.

Conclusion

While direct quantitative solubility data for Tellurium(IV) isopropoxide remains scarce in the literature, this guide provides a robust framework for understanding and experimentally determining this crucial parameter. By considering the physicochemical properties of the compound, the principles of solute-solvent interactions, and by employing rigorous air-sensitive handling techniques, researchers can confidently and accurately determine the solubility of Tellurium(IV) isopropoxide in a variety of organic solvents. This knowledge is paramount for the successful application of this versatile precursor in the development of advanced materials and technologies.

References

-

American Elements. Tellurium(IV) Isopropoxide. [Link]

-

LookChem. TELLURIUM (IV) ISOPROPOXIDE. [Link]

-

Wikipedia. Titanium isopropoxide. [Link]

-

PubChem. Titanium isopropoxide. [Link]

-

ResearchGate. Preparation of tellurite thin films from tellurium isopropoxide precursor by sol–gel processing. [Link]

-

Ataman Kimya. TITANIUM TETRAISOPROPANOLATE. [Link]

-

MDPI. Progress in the Synthesis and Application of Tellurium Nanomaterials. [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ResearchGate. Sol–Gel Processing of Tellurite Materials from Tellurium Ethoxide Precursor. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety Handling of Tellurium Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Tellurium Alkoxides

Tellurium alkoxides represent a fascinating and synthetically versatile class of organometallic compounds. Their unique reactivity has positioned them as valuable precursors and reagents in various fields, from materials science to organic synthesis. However, the very properties that make them so useful also necessitate a rigorous and informed approach to their handling. This guide, designed for the discerning researcher, moves beyond generic safety protocols to provide a deep, mechanistic understanding of the hazards associated with tellurium alkoxides and the causality behind the recommended safety procedures. By fostering a comprehensive awareness of their chemical behavior, this document aims to empower scientists to work with these powerful reagents safely and effectively.

The Chemical Personality of Tellurium Alkoxides: Reactivity and Intrinsic Hazards

Understanding the inherent chemical nature of tellurium alkoxides is the cornerstone of safe handling. Unlike many common laboratory reagents, their reactivity profile is dominated by two key features: extreme moisture sensitivity and the intrinsic toxicity of organotellurium compounds.

The Peril of Moisture: Rapid and Exothermic Hydrolysis

Tellurium(IV) alkoxides, such as tellurium(IV) ethoxide and tellurium(IV) isopropoxide, are characterized by an electrophilic tellurium center and polarized Te-O bonds. This electronic arrangement makes them exceptionally susceptible to nucleophilic attack by protic solvents, most notably water.

The reaction with moisture is not a slow degradation but a rapid, often exothermic, hydrolysis.[1] This process leads to the formation of tellurium dioxide (TeO₂) and the corresponding alcohol.

Te(OR)₄ + 2H₂O → TeO₂ + 4ROH

The exothermicity of this reaction can be significant, especially on a larger scale, posing a risk of thermal runaway and sudden pressure increases within a sealed vessel. The immediate formation of solid tellurium dioxide can also lead to contamination of the desired product and complicate purification. Therefore, all manipulations of tellurium alkoxides must be performed under strictly anhydrous and inert conditions.

Inherent Toxicity of Organotellurium Compounds

While data specific to every tellurium alkoxide is not available, the broader class of organotellurium compounds is known for its toxicity.[2] Exposure can occur through inhalation, ingestion, or skin contact. Tellurium and its compounds can target the central nervous system, liver, and kidneys.[3]

A characteristic sign of tellurium exposure is a "garlic-like" odor on the breath and sweat, which results from the metabolic conversion of tellurium to volatile dimethyl telluride.[4] It is crucial to understand that the appearance of this odor indicates a significant exposure has already occurred.

The Self-Validating Safety Protocol: A Framework for Safe Handling

A robust safety protocol for tellurium alkoxides is not merely a checklist but a self-validating system where each step is designed to mitigate a specific, understood hazard. This approach ensures that safety is an integral part of the experimental design.

Engineering Controls: The Primary Line of Defense

The primary method for mitigating exposure to tellurium alkoxides is through robust engineering controls.

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using a well-maintained glovebox or by employing Schlenk line techniques.[5] A glovebox is preferred for more complex or prolonged manipulations.

-

Fume Hood: All work with tellurium alkoxides, including transfers and reactions, should be performed within a certified chemical fume hood to capture any volatile compounds or aerosols.[6]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, appropriate PPE provides a critical final barrier against exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive and toxic material. A face shield offers broader protection. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double gloving is recommended. |

| Body Protection | Flame-resistant lab coat | Protects against splashes and potential ignition of flammable solvents. |

| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates | Should be considered for any non-routine operations where engineering controls may be insufficient. |

Experimental Workflow: A Step-by-Step Methodology

The following protocol outlines the key steps for the safe synthesis of a representative tellurium alkoxide, Tellurium(IV) Isopropoxide, using air-sensitive techniques.

Synthesis of Tellurium(IV) Isopropoxide

This procedure is adapted from the known reactivity of tellurium tetrachloride with sodium alkoxides.

Materials:

-

Tellurium tetrachloride (TeCl₄)

-

Anhydrous isopropanol

-

Sodium metal

-

Anhydrous hexane

-

Anhydrous toluene

Equipment:

-

Schlenk flask

-

Dropping funnel

-

Cannula

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Sintered glass funnel for filtration under inert atmosphere

Protocol:

-

Preparation of Sodium Isopropoxide: Under a positive pressure of argon, carefully add small pieces of sodium metal to anhydrous isopropanol in a Schlenk flask at 0 °C. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Preparation of TeCl₄ Slurry: In a separate Schlenk flask, prepare a slurry of tellurium tetrachloride in anhydrous hexane.

-

Reaction: Cool the sodium isopropoxide solution to 0 °C and slowly add the TeCl₄ slurry via cannula. A white precipitate of sodium chloride will form.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Filtration: Filter the reaction mixture under an inert atmosphere using a sintered glass funnel to remove the sodium chloride precipitate.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield crude tellurium(IV) isopropoxide.

-

Purification: The product can be further purified by distillation under reduced pressure.

Workflow Diagram:

Caption: Synthesis workflow for Tellurium(IV) Isopropoxide.

Degradation Pathways and Thermal Stability

Beyond their immediate reactivity, the long-term stability and thermal decomposition of tellurium alkoxides are critical safety considerations.

Hydrolysis and Oxidation: The Primary Degradation Routes

As previously discussed, hydrolysis is a primary degradation pathway.[1] Oxidation by atmospheric oxygen is also a concern, leading to the formation of various tellurium oxide species. The degradation of tellurium alkoxides can be visualized as a branching pathway.

Degradation Pathway Diagram:

Caption: Degradation pathways of tellurium alkoxides.

Thermal Decomposition

The thermal decomposition of organotellurium compounds, including alkoxides, can proceed via multiple pathways.[7] At elevated temperatures, cleavage of the Te-O and C-O bonds can occur, leading to the formation of elemental tellurium, tellurium oxides, and various organic byproducts.[8] The exact decomposition products will depend on the specific alkoxide and the conditions of decomposition. The formation of finely divided, potentially pyrophoric, elemental tellurium is a significant hazard to consider.

Emergency Procedures: A Plan for the Unexpected

Despite the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is essential.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management

-

Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Carefully collect the contaminated material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal: Responsible Stewardship

The disposal of tellurium-containing waste must be handled with the utmost care to prevent environmental contamination.

-

Segregation: All waste contaminated with tellurium alkoxides, including glassware, PPE, and absorbent materials, must be segregated into a clearly labeled, sealed hazardous waste container.[10]

-

Quenching of Reactive Waste: Small amounts of residual tellurium alkoxide in reaction vessels should be carefully quenched before cleaning. This can be done by slowly adding a less reactive alcohol (e.g., isopropanol) under an inert atmosphere, followed by a more protic solvent like methanol, and finally water. This should only be performed by experienced personnel in a fume hood.

-

Heavy Metal Waste Stream: The sealed waste container should be disposed of through the institution's hazardous waste program, specifically designated for heavy metal waste.

Conclusion: A Culture of Safety

The safe handling of tellurium alkoxides is not merely a matter of following rules but of cultivating a deep understanding of their chemical nature. By embracing the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our safety practices, we can unlock the full potential of these remarkable compounds while ensuring the well-being of ourselves and our colleagues. This guide serves as a foundational resource, but it is the continuous commitment to a culture of safety and inquiry that will ultimately ensure success in the laboratory.

References

-

Al-Rubaie, A. Z. (2015). Thermal decomposition of some organotellurium compounds based on di(cyclohexylmethyl) telluride. ResearchGate. [Link]

-

Galy, P., et al. (Year). Sol–Gel Processing of Tellurite Materials from Tellurium Ethoxide Precursor. ResearchGate. [Link]

-

Hodgson, S. N. B., et al. (Year). Preparation of tellurite thin films from tellurium isopropoxide precursor by sol–gel processing. ResearchGate. [Link]

-

Nornickel. (2017). SAFETY DATA SHEET Tellurium. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tellurium(IV) oxide. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tellurium. [Link]

-

Christensen, A. N., et al. (Year). Synthesis, structure and thermal stability of tellurium oxides and oxide sulfate formed from reactions in refluxing sulfuric acid. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Dong, V. M. (n.d.). Tellurium (Te) in organic synthesis. The Dong Group. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

-

University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]

-

CDN. (n.d.). SAFETY DATA SHEET Tellurium (pieces). [Link]

-

ACS Omega. (2020). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. [Link]

-

ACS Omega. (2020). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. [Link]

-

INCHEM. (n.d.). Tellurium (UK PID). [Link]

-

Australian Government Department of Health. (2024). Tellurium and its inorganic compounds - Draft Evaluation Statement. [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlled synthesis of tellurium nanowires and nanotubes via a facile, efficient, and relatively green solution phase method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 9. essex.ac.uk [essex.ac.uk]

- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]

Methodological & Application

Application Notes and Protocols for Doping Semiconductor Thin Films with a Tellurium Precursor

Abstract

This comprehensive guide provides a detailed technical overview and actionable protocols for the doping of semiconductor thin films using tellurium precursors. Intended for researchers and scientists in materials science and semiconductor device development, this document elucidates the fundamental principles, practical considerations, and state-of-the-art techniques for incorporating tellurium to precisely control the electrical and optical properties of thin-film materials. We will delve into precursor selection, a comparative analysis of deposition methodologies—including Metal-Organic Chemical Vapor Deposition (MOCVD), Molecular Beam Epitaxy (MBE), and Atomic Layer Deposition (ALD)—and essential characterization techniques. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Foundational Principles of Tellurium Doping

Doping is the intentional introduction of impurities into a semiconductor to modulate its electrical properties.[1] Tellurium (Te), a group VI element, is a versatile dopant for a wide range of semiconductor materials. Its primary role depends on the host lattice it is introduced into.

-

In III-V Semiconductors (e.g., GaAs, InP): Tellurium typically substitutes for the group V element (e.g., As, P), acting as an n-type dopant by donating an excess electron to the crystal lattice.[2][3] This increases the electron carrier concentration and, consequently, the material's conductivity.

-

In II-VI Semiconductors (e.g., CdTe, ZnO): The role of tellurium is more complex. In CdTe, it is a constituent of the lattice. In other II-VI materials like ZnO, isoelectronic Te doping can improve crystalline quality at low concentrations.[4]

-

In Chalcogenide Semiconductors (e.g., Sb₂Se₃): Tellurium can be used to passivate defects and optimize the stoichiometry. For instance, in Sb₂Se₃, Te doping can adjust the Sb/Se atomic ratio, minimizing deep-level defects and enhancing photovoltaic performance.[5] It can also lead to the formation of Sb₂Te₃ phases within the Sb₂Se₃ matrix, which can be beneficial for device properties.[5]

The choice of the doping strategy is dictated by the desired material properties and the specific application, ranging from high-performance solar cells to advanced electronic and optoelectronic devices.[5][6]

Strategic Selection of Tellurium Precursors

The success of a doping process is critically dependent on the choice of the precursor. An ideal precursor should have adequate vapor pressure, high purity, and a decomposition temperature that is compatible with the thin film growth process. Organotellurium compounds are the most common precursors for vapor-phase deposition techniques.

Common Organotellurium Precursors

| Precursor Name | Acronym | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Vapor Pressure Equation | Key Characteristics & Considerations |

| Dimethyl telluride | DMTe | (CH₃)₂Te | 157.67 | 82 | logP (Torr) = 7.97 – 1865/T(K)[7] | High vapor pressure, suitable for low-temperature deposition. First precursor used for MOVPE of CdTe.[7][8] |

| Diethyl telluride | DETe | (C₂H₅)₂Te | 185.72 | 137-138 | 9.3 mmHg at 25°C[9] | Excellent and reproducible n-type doping source for GaAs.[2][3] Subject to desorption at higher temperatures (>540°C).[2][3] |

| Diisopropyl telluride | DIPTe | (C₃H₇)₂Te | 213.78 | N/A | Lower vapor pressure than DETe. | Used for high n-type doping in GaAs and GaInP for tunnel junctions.[3] Offers good control over doping levels. |

| Di-tert-butyl telluride | DTBTe | (C₄H₉)₂Te | 241.83 | N/A | N/A | Higher thermal stability compared to other alkyls, potentially reducing premature decomposition. |

| Methyl allyl telluride | MATe | CH₃(C₃H₅)Te | 197.72 | N/A | Promising volatility for MOVPE applications.[7] | Asymmetric alkyl groups can influence decomposition pathways. |

Note: Vapor pressure and boiling points can vary slightly depending on the source and purity.

Precursor Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate tellurium precursor.

Caption: Workflow for Tellurium Precursor Selection.

Deposition Methodologies & Protocols

The choice of deposition technique is paramount in achieving the desired film quality, doping concentration, and uniformity.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a versatile technique that involves the chemical reaction of organometallic precursors in the gas phase and on the substrate surface.[10] It offers high throughput and excellent control over film composition and thickness.

Mechanism of Te Doping in MOCVD:

In a typical MOCVD process for III-V semiconductors, the tellurium precursor (e.g., DETe) is introduced into the reactor along with the group III (e.g., Trimethylgallium) and group V (e.g., Arsine) precursors. The DETe pyrolyzes at the heated substrate surface, releasing tellurium atoms that are then incorporated into the growing crystal lattice, typically at a group V site.

Caption: MOCVD Doping Mechanism for GaAs with DETe.

Protocol: MOCVD of Te-doped InAs Nanowires

This protocol is adapted from the growth of Te-doped InAs nanowires on InP substrates.[11]

-

Substrate Preparation:

-

Use a nano-hole patterned InP(111)B substrate.

-

Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).

-

-

Reactor Loading and Purging:

-

Load the substrate into the MOCVD reactor (e.g., AIXTRON AIX 200/4).

-

Purge the reactor with high-purity hydrogen (H₂) carrier gas.

-

-

Heating and Surface Stabilization:

-

Heat the reactor to 630°C under a constant flow of phosphine (PH₃) to prevent thermal decomposition of the InP substrate.

-

-

Growth of Te-doped InAs Nanowires:

-

Maintain the reactor pressure at 160 mbar.

-

Set the total H₂ carrier gas flow to 10.5 slm.

-

Introduce the precursors with the following flow rates:

-

Trimethylindium (TMIn): 0.02 sccm

-

Arsine (AsH₃): 10 sccm

-

Diethyl telluride (DETe): Varies from 4.04 x 10⁻⁵ to 2.00 x 10⁻³ sccm to control the doping concentration.

-

-

The growth proceeds via a vapor-solid mechanism.[11]

-

-

Cooldown and Unloading:

-

After the desired growth time, switch off the TMIn, AsH₃, and DETe flows.

-

Cool down the reactor to room temperature under a flow of H₂ and PH₃ (until below 400°C).

-

Unload the substrate.

-

Molecular Beam Epitaxy (MBE)

MBE is an ultra-high vacuum (UHV) technique that allows for the growth of high-purity crystalline thin films with atomic-level precision. Dopants are typically introduced from effusion cells.

Protocol: MBE of Te-doped GaAs

This protocol is based on the use of a PbTe source for tellurium doping.[12]

-

System Preparation:

-

Ensure the MBE system is at UHV conditions (< 10⁻¹⁰ Torr).

-

Load a (100)-oriented GaAs substrate.

-

Use separate effusion cells for Ga, As₄, and the Te dopant source (e.g., PbTe).[12]

-

-

Substrate Desorption:

-

Heat the substrate to ~580-600°C to desorb the native oxide layer, monitored by RHEED.

-

-

Film Growth and Doping:

-

Set the substrate temperature for growth (e.g., 535°C).

-

Open the shutters for the Ga and As₄ sources to initiate GaAs growth.

-

Heat the PbTe effusion cell to a temperature corresponding to the desired Te flux and resulting carrier concentration. The free-carrier concentration is a function of the reciprocal absolute temperature of the PbTe effusion cell.[12]

-

The Pb from the PbTe source readily desorbs at typical growth temperatures, leaving Te to be incorporated.[12]

-

-

Post-Growth:

-

Close all source shutters.

-

Cool down the substrate under an As₄ overpressure to prevent surface decomposition.

-

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[13] It provides exceptional conformality on high-aspect-ratio structures and precise thickness control at the atomic level, making it ideal for advanced semiconductor devices.

Protocol: ALD of Te-containing films (e.g., Sb₂Te₃)

This is a representative protocol based on the use of silyl-based tellurium precursors.[14]

-

System Setup:

-

Load the substrate into the ALD reactor.

-

Set the reactor temperature (e.g., 90°C for Sb₂Te₃ growth).[14]

-

Precursors:

-

Tellurium precursor: Bis(triethylsilyl)telluride ((Et₃Si)₂Te)

-

Antimony precursor: Antimony trichloride (SbCl₃)

-

-

-

ALD Cycle for Sb₂Te₃:

-

Step 1 (SbCl₃ pulse): Pulse SbCl₃ into the reactor to form a self-limited layer on the substrate surface.

-

Step 2 (Purge): Purge the reactor with an inert gas (e.g., N₂) to remove unreacted SbCl₃ and byproducts.

-

Step 3 ((Et₃Si)₂Te pulse): Pulse (Et₃Si)₂Te into the reactor. It will react with the surface-adsorbed antimony species.

-

Step 4 (Purge): Purge the reactor with N₂ to remove unreacted tellurium precursor and reaction byproducts.

-

-

Film Deposition:

-

Repeat the ALD cycle until the desired film thickness is achieved. The growth is linear with the number of cycles.

-

Caption: A typical ALD cycle for Sb₂Te₃ deposition.

Characterization of Tellurium-Doped Thin Films

A multi-technique approach is essential to fully characterize the structural, chemical, and electrical properties of the doped films.

| Property to Measure | Recommended Technique | Information Obtained |

| Crystallinity & Phase | X-Ray Diffraction (XRD) | Identifies crystal structure, phase purity, and preferred orientation of the film. Can reveal lattice strain induced by doping.[4] |

| Vibrational Modes & Bonding | Raman Spectroscopy | Confirms chemical bonding and can detect local structural changes, secondary phases (e.g., Sb₂Te₃ in Sb₂Se₃), and surface oxidation.[5][15] |

| Surface Morphology | Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) | Visualizes surface topography, grain size, and film uniformity.[15] |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS) / X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the film and can provide information on the chemical states of the elements. |

| Dopant Concentration Profile | Secondary Ion Mass Spectrometry (SIMS) | Provides a highly sensitive depth profile of the tellurium dopant concentration within the thin film. |

| Electrical Properties | Hall Effect Measurements | Measures carrier concentration (n or p), mobility (µ), and resistivity (ρ), directly quantifying the effect of Te doping. |

Protocol: Hall Effect Measurement (van der Pauw Method)

-

Sample Preparation:

-

Prepare a square-shaped sample of the Te-doped thin film on an insulating substrate.

-

Make ohmic contacts at the four corners of the sample (e.g., by evaporating indium or silver).

-

-

Measurement Setup:

-

Place the sample in the Hall measurement system.

-

Apply a constant current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the other two contacts (e.g., 4 and 3).

-

Apply a magnetic field (B) perpendicular to the sample surface.

-

-

Data Acquisition:

-

Resistivity (ρ): Measure the resistance with and without the magnetic field to determine the sheet resistance, and then calculate the resistivity using the film thickness.

-

Hall Voltage (V_H): Measure the change in voltage across the transverse contacts (e.g., 2 and 4) when the magnetic field is applied.

-

Carrier Concentration (n): Calculate using the formula: n = (I * B) / (q * V_H * d), where q is the elementary charge and d is the film thickness.

-

Mobility (µ): Calculate using the formula: µ = |R_H| / ρ, where R_H is the Hall coefficient.

-

Safety and Handling of Tellurium Precursors

Organotellurium compounds require careful handling due to their potential toxicity.

-

Toxicity: While the toxicity of many organotellurium precursors is not fully characterized, they should be handled as highly toxic materials.[8]

-

Exposure: Ingestion or inhalation of tellurium compounds can lead to a noticeable garlic-like odor on the breath and in sweat, which is a sign of exposure.[8]

-

Handling: Always handle these precursors in a well-ventilated fume hood or a glovebox. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store precursors in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).

References

- MOCVD Precursor Encyclopedia. (n.d.). TELLURIUM ALKYLS.

- Chen, G., et al. (2023). Tellurium Doping Inducing Defect Passivation for Highly Effective Antimony Selenide Thin Film Solar Cell. MDPI.

-

Wikipedia. (n.d.). Doping (semiconductor). Retrieved from [Link]

- Hails, J. E. (2011). Vapour Pressure Measurements on Organotellurium Precursors for Movpe.

-

American Elements. (n.d.). Diethyltelluride. Retrieved from [Link]

- Ritala, M., et al. (2009). Atomic layer deposition of metal tellurides and selenides using alkylsilyl compounds of tellurium and selenium. PubMed.

- Kuech, T. F., et al. (1988). Te doping of GaAs using diethyl‐tellurium.

- ResearchGate. (n.d.). Heavily tellurium doped n-type InGaAs grown by MOCVD on 300 mM si wafers.

- ResearchGate. (n.d.). Te doping of GaAs and GaInP using diisopropyl telluride (DIPTe) for tunnel junction applications.

- Azelis. (n.d.). Precursors for deposition technologies (MOCVD, ALD...).

-

Wikipedia. (n.d.). Dimethyl telluride. Retrieved from [Link]

- AIXTRON. (n.d.). How MOCVD works.

- Kim, S., et al. (2020). Morphology Transition of Te-Doped InAs Nanowire on InP(111)B Grown Using MOCVD Method. MDPI.

- Knoops, H. C. M. (n.d.). Atomic Layer Deposition Process Development. EPFL.

- ResearchGate. (n.d.). Synthesis and investigating effect of tellurium‑doping on physical properties of zinc oxide thin films by spray pyrolysis technique.

- De-Sheng, J., et al. (1982). Electrical properties and photoluminescence of Te-doped GaAs grown by molecular beam epitaxy.

- Strem. (n.d.). MOCVD, CVD & ALD Precursors.

- Journal of Semiconductors. (2024). Recent progress on elemental tellurium and its devices.

- ACS Publications. (n.d.). Tellurium vapor pressure and optical density at 370-615.degree..

- Eindhoven University of Technology. (n.d.). Common Precursors and Surface Mechanisms for Atomic Layer Deposition. Retrieved from Research portal Eindhoven University of Technology.

- MDPI. (2022). Controlled Synthesis of Tellurium Nanowires.

- PubMed Central. (2023).

- ResearchGate. (n.d.). (PDF) Tellurium n-type doping of highly mismatched amorphous GaN1−As alloys in plasma-assisted molecular beam epitaxy.

- NIH. (2024). Metavalently bonded tellurides: the essence of improved thermoelectric performance in elemental Te.

- ACS Nano. (2023). Atomic Layer Deposition Route to Scalable, Electronic-Grade van der Waals Te Thin Films.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US20160031919A1 - Synthesis and use of precursors for ald of tellurium and selenium thin films.

- ResearchGate. (n.d.). Schematic of ALD doping sequence used in CaS:Eu and CaS:EuO samples.

- Al-Mustansiriyah Journal of Science. (2018). Depending the Structure and Optical Properties of Cadmium Telluride Films on the Doping process.

- ResearchGate. (2020). Depending the Structure and Optical Properties of Cadmi- um Telluride Films on the Doping Process.

- Google Patents. (n.d.). US4089714A - Doping mercury cadmium telluride with aluminum or silicon.

- MDPI. (n.d.). Production of Elemental Tellurium During Processing of Tellurium-Containing Middling.

- ResearchGate. (n.d.). (PDF)

- RSC Publishing. (n.d.).

- YouTube. (2024). Doping: The Most Important Part of Making Semiconductors.

- ACS Publications. (n.d.).

- Materials Advances (RSC Publishing). (2024).

- ScienceDirect. (n.d.). Tellurium-doped Al0.43Ga0.57As/(In0.2)GaAs modulation doped heterostructures by molecular-beam-epitaxy.

Sources

- 1. Doping (semiconductor) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tellurium Doping Inducing Defect Passivation for Highly Effective Antimony Selenide Thin Film Solar Cell | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. TELLURIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 8. Dimethyl telluride - Wikipedia [en.wikipedia.org]

- 9. americanelements.com [americanelements.com]

- 10. aixtron.com [aixtron.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. epfl.ch [epfl.ch]

- 14. Atomic layer deposition of metal tellurides and selenides using alkylsilyl compounds of tellurium and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress on elemental tellurium and its devices [jos.ac.cn]

Introduction: The Challenge and Utility of Tellurium(IV) Isopropoxide

An Application Note and Protocol for the Preparation of Stable Tellurium(IV) Isopropoxide Solutions

Tellurium(IV) isopropoxide, Te(OPrⁱ)₄, is a valuable precursor in materials science and chemical synthesis, particularly for the low-temperature, solution-based deposition of tellurite (TeO₂) thin films and nanoparticles.[1] These materials are of significant interest for applications in nonlinear optics, optical data storage, and sensors. However, the practical application of tellurium(IV) isopropoxide has been hampered by its extreme reactivity towards hydrolysis.[2] Even trace amounts of moisture can lead to the rapid and often uncontrollable formation of tellurium dioxide, compromising the stability of precursor solutions and the quality of the resulting materials.

This document, intended for researchers, scientists, and professionals in drug development and materials science, provides a detailed protocol for the synthesis of tellurium(IV) isopropoxide and the preparation of its stable solutions. By elucidating the underlying chemical principles and offering a robust, step-by-step guide, this application note aims to empower researchers to reliably produce and utilize this versatile tellurium precursor.

Chemical Principles: Taming the Reactivity of Tellurium Alkoxides

The synthesis of tellurium(IV) isopropoxide is most commonly achieved through the reaction of a tellurium(IV) halide, typically tellurium tetrachloride (TeCl₄), with an isopropoxide source. The reaction with isopropanol in the presence of a base to scavenge the liberated HCl is a common strategy, analogous to the synthesis of titanium isopropoxide.[3]

The Core Reaction:

TeCl₄ + 4 NaOPrⁱ → Te(OPrⁱ)₄ + 4 NaCl

or

TeCl₄ + 4 HOPrⁱ + 4 NH₃ → Te(OPrⁱ)₄ + 4 NH₄Cl

The primary challenge in handling Te(OPrⁱ)₄ is its susceptibility to hydrolysis:

Te(OPrⁱ)₄ + 2 H₂O → TeO₂ + 4 HOPrⁱ

This reaction is often rapid and difficult to control.[2] Therefore, the successful preparation and storage of stable Te(OPrⁱ)₄ solutions hinge on the rigorous exclusion of atmospheric moisture and the use of anhydrous reagents and solvents.[4][5][6] All manipulations must be performed under an inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or Schlenk line techniques.[7]

Detailed Protocol for the Synthesis and Stabilization of Tellurium(IV) Isopropoxide Solutions

This protocol details the synthesis of tellurium(IV) isopropoxide from tellurium tetrachloride and sodium isopropoxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tellurium Tetrachloride (TeCl₄) | Anhydrous, 99.9%+ | Major Supplier | Highly hygroscopic, handle in a glovebox. |

| Sodium Metal (Na) | Reagent Grade | Major Supplier | Highly reactive, handle with care. |

| Isopropanol (i-PrOH) | Anhydrous, 99.5%+ | Major Supplier | Must be freshly distilled from a drying agent (e.g., Mg/I₂). |

| Toluene | Anhydrous, 99.8%+ | Major Supplier | Must be freshly distilled from Na/benzophenone. |

| Celite® | Filtration Grade | Major Supplier | Must be dried in an oven (120°C) overnight before use. |

| Argon or Nitrogen Gas | High Purity (99.999%) | Gas Supplier | For maintaining an inert atmosphere. |

Equipment

-

Glovebox or Schlenk line setup

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stir bar, and a gas inlet/outlet

-

Cannula and/or dropping funnel for liquid transfers

-

Schlenk filter funnel with a medium porosity frit

-

Schlenk flask for collecting the filtrate

-

Oil bath for heating

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for the synthesis of Te(OPrⁱ)₄.

Step-by-Step Synthesis Procedure

Note: All steps must be performed under a strict inert atmosphere.

-

Preparation of Sodium Isopropoxide Solution:

-

In a 250 mL three-neck flask, add 100 mL of freshly distilled, anhydrous isopropanol.

-

Carefully add 4.6 g (0.2 mol) of sodium metal, cut into small pieces.

-

Equip the flask with a reflux condenser and stir the mixture. An exothermic reaction will occur with the evolution of hydrogen gas. Ensure proper venting through a bubbler.

-

Once the initial vigorous reaction subsides, gently heat the mixture to reflux using an oil bath until all the sodium has dissolved.

-

Allow the resulting clear, colorless sodium isopropoxide solution to cool to room temperature.

-

-

Synthesis of Tellurium(IV) Isopropoxide:

-

In a separate 500 mL three-neck flask, prepare a slurry of 13.5 g (0.05 mol) of anhydrous tellurium tetrachloride in 150 mL of freshly distilled, anhydrous toluene.[8]

-

Cool the TeCl₄ slurry to 0°C using an ice bath.

-

Slowly add the sodium isopropoxide solution prepared in step 1 to the cooled TeCl₄ slurry over a period of 1-2 hours with vigorous stirring. The addition can be done via a cannula or a dropping funnel. A white precipitate of NaCl will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring the mixture at room temperature for at least 12 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Filter the reaction mixture through a Schlenk filter funnel containing a pad of oven-dried Celite® to remove the precipitated NaCl.

-

Wash the filter cake with two 25 mL portions of anhydrous toluene to ensure complete transfer of the product.

-

Combine the filtrate and washings in a Schlenk flask.

-

Remove the solvent (toluene and excess isopropanol) under reduced pressure to obtain the crude tellurium(IV) isopropoxide, which is typically a pale yellow solid or oil.

-

-

Preparation and Storage of a Stable Solution:

-

Carefully dissolve the crude Te(OPrⁱ)₄ in a precisely known volume of anhydrous toluene (or another suitable anhydrous solvent like hexane or THF) to achieve the desired concentration (e.g., 0.1 M).

-

Transfer the resulting solution via cannula to a clean, dry storage vessel equipped with a resealable cap (e.g., a Sure/Seal™ bottle).[6]

-

Store the solution in the dark, preferably in a refrigerator or freezer inside a glovebox, to minimize thermal and photo-decomposition.[7][9]

-

Characterization and Quality Control

Confirmation of the successful synthesis and purity of the tellurium(IV) isopropoxide is crucial.

-

¹H and ¹³C NMR Spectroscopy: These techniques can confirm the presence of the isopropoxide ligands and the absence of residual solvents or starting materials. In CDCl₃, the ¹H NMR spectrum should show a septet for the methine proton and a doublet for the methyl protons.

-

¹²⁵Te NMR Spectroscopy: This is a highly sensitive method for characterizing tellurium compounds.[10][11] The chemical shift of ¹²⁵Te in Te(OPrⁱ)₄ will be distinct from that of the TeCl₄ starting material, providing direct evidence of product formation.[12] The ¹²⁵Te chemical shift is highly dependent on the coordination environment of the tellurium atom.[13]

Chemical Pathways and Decomposition

Caption: Figure 2. Synthesis and hydrolysis pathway of Te(OPrⁱ)₄.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no yield of product | Incomplete reaction; insufficient stirring; poor quality of TeCl₄. | Extend the reaction time to 24 hours; ensure vigorous stirring; use fresh, anhydrous TeCl₄. |

| Product solution is cloudy or contains a precipitate | Incomplete filtration of NaCl; accidental exposure to moisture leading to TeO₂ formation. | Re-filter the solution through a finer frit or a fresh Celite® pad under inert atmosphere. If hydrolysis is suspected, the solution may not be salvageable. |

| Solution darkens over time (red, brown, or black) | Decomposition of the product, possibly due to trace impurities, light, or oxygen.[7] | Ensure storage in the dark and at low temperatures. Re-purify solvents to remove any potential radical initiators. |

| Inconsistent results between batches | Variations in the purity of reagents or solvents; slight variations in inert atmosphere conditions. | Standardize the purification procedures for all reagents and solvents. Always perform at least three vacuum/inert gas cycles on all glassware before use.[7] |

Safety Precautions

-

Tellurium Compound Toxicity: Tellurium and its compounds are toxic.[14] Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood or a glovebox.[15]

-

Air and Moisture Sensitivity: Tellurium tetrachloride and tellurium(IV) isopropoxide are highly sensitive to moisture.[8][16] Sodium metal reacts violently with water. All operations must be conducted under a strict inert atmosphere.[5]

-

Spill and Waste Disposal: In case of a spill, isolate the area.[17] Do not use water. Collect the spilled material with an inert absorbent and place it in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

References

-

AMERICAN ELEMENTS®. Tellurium(IV) Isopropoxide. [Link]

-

Neilson, R. H. The Manipulation of Air-Sensitive Compounds. Neilson Lab. [Link]

-

ResearchGate. Preparation of tellurite thin films from tellurium isopropoxide precursor by sol–gel processing. [Link]

-

University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

-

Wikipedia. Titanium isopropoxide. [Link]

-

Carl ROTH. Safety Data Sheet: Tellurium. [Link]

-

WIPO. WO/2010/120459 METHODS OF FORMING A TELLURIUM ALKOXIDE AND METHODS OF FORMING A MIXED HALIDE-ALKOXIDE OF TELLURIUM. [Link]

-

ACS Omega. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. [Link]

-

ResearchGate. Sol–Gel Processing of Tellurite Materials from Tellurium Ethoxide Precursor. [Link]

-

Royal Society of Chemistry. Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present. [Link]

-

ResearchGate. The Synthesis and Solution Stability of Alkoxide Precursors. [Link]

-

Thieme. 3.3 Tellurium-Halogen Compounds. [Link]

-

National Center for Biotechnology Information. Separation of Tellurium from Metal Chalcogenides through Mild Anhydrous Chlorination. [Link]

-

Australian Government Department of Health and Aged Care. Tellurium and its inorganic compounds - Draft Evaluation Statement. [Link]

-

ResearchGate. Toxicology and pharmacology of organotellurium compounds. [Link]

-

Thieme. Chapter 3 Tellurium and its Compounds. [Link]

-

Royal Society of Chemistry. Aspect ratio controlled synthesis of tellurium nanowires for photovoltaic applications. [Link]

-

Pilgaard Elements. Tellurium: Chemical reactions. [Link]

-

IMSERC. NMR Periodic Table: Tellurium NMR. [Link]

-

CDN. SAFETY DATA SHEET Tellurium (pieces). [Link]

-

AHP Materials. Tellurium(IV) Chloride(TeCl4). [Link]

-

Semantic Scholar. 125Te NMR Probes of Tellurium Oxide Crystals: Shielding-Structure Correlations. [Link]

-

ETDEWEB. Tellurium-125 NMR and mass spectra of dithiotellurides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. xunjiesemimaterials.com [xunjiesemimaterials.com]

- 9. ossila.com [ossila.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]

- 12. Tellurium-125 NMR and mass spectra of dithiotellurides (Journal Article) | ETDEWEB [osti.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. americanelements.com [americanelements.com]

- 17. TELLURIUM COMPOUND, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Applications of Tellurium(IV) Isopropoxide in Infrared Optics: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Tellurium(IV) isopropoxide in the fabrication of infrared (IR) optical materials. This guide offers detailed application notes and step-by-step protocols for the synthesis of tellurite glasses and thin films, emphasizing the scientific principles behind the experimental procedures.

Introduction: The Significance of Tellurite-Based Materials in Infrared Optics

Tellurite glasses and tellurium dioxide (TeO₂) thin films are materials of significant interest for applications in infrared optics. Their unique properties, including a wide transmission window in the mid-infrared range (typically 0.3 to 6 µm), high refractive index, and good chemical and thermal stability, make them suitable for a variety of applications such as IR windows, thermal imaging, and nonlinear optical devices.[1] Chalcogenide glasses, which include tellurides, are known for their broad infrared transparency.

The sol-gel process offers a versatile and low-temperature route to synthesize these high-purity and homogenous tellurite-based materials.[1] Central to this process is the use of high-purity precursors, with Tellurium(IV) isopropoxide (Te(O-i-Pr)₄) being a key molecular precursor. Its chemical properties allow for the controlled formation of TeO₂ networks through hydrolysis and condensation reactions. However, the high reactivity of tellurium alkoxides towards hydrolysis necessitates careful control over the reaction conditions to achieve high-quality optical materials.[1]

Part 1: Synthesis of Tellurium(IV) Isopropoxide Precursor

The successful synthesis of high-quality tellurite glasses and thin films begins with a high-purity and well-characterized precursor. This section details the synthesis of Tellurium(IV) isopropoxide.

Synthesis Principle

Tellurium(IV) isopropoxide can be synthesized from Tellurium tetrachloride (TeCl₄) and a suitable isopropoxide source, such as sodium isopropoxide. The reaction involves the nucleophilic substitution of the chloride ions in TeCl₄ with isopropoxide groups. The use of a base like ammonia in the reaction with isopropanol helps to drive the reaction to completion by neutralizing the liberated HCl.[2]

Experimental Protocol: Synthesis of Tellurium(IV) Isopropoxide

Materials:

-

Tellurium tetrachloride (TeCl₄)

-

Anhydrous isopropanol

-

Anhydrous benzene or toluene

-

Ammonia gas or sodium isopropoxide

-

Schlenk line and glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, dissolve Tellurium tetrachloride in anhydrous benzene or toluene in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser.

-

Addition of Isopropanol: Slowly add a stoichiometric excess of anhydrous isopropanol to the TeCl₄ solution while stirring vigorously at 0 °C.

-

Neutralization: To neutralize the HCl generated during the reaction, either bubble anhydrous ammonia gas through the solution or, alternatively, use a solution of sodium isopropoxide in isopropanol as the alkoxide source. The formation of a precipitate (NH₄Cl or NaCl) will be observed.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

Isolation of Product: Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.

-

Purification: The filtrate, containing the crude Tellurium(IV) isopropoxide, is then subjected to vacuum distillation to purify the product. The boiling point of Tellurium(IV) isopropoxide is approximately 76 °C at 0.5 mmHg.[3]

Key Parameters in Sol-Gel Synthesis

The properties of the final tellurite glass are highly dependent on the parameters of the sol-gel process.

| Parameter | Effect on Material Properties |

| Molar Ratio (Water:Alkoxide) | Higher ratios lead to faster hydrolysis and condensation, potentially causing precipitation. Lower ratios result in slower gelation. |

| Molar Ratio (Modifier:Alkoxide) | Increasing the modifier concentration slows down the hydrolysis rate, leading to more uniform and transparent gels. |

| Solvent Type and Concentration | Affects the solubility of reactants and the rate of evaporation during drying. |

| pH of the Solution | Influences the rates of hydrolysis and condensation reactions. |

| Aging Time and Temperature | Allows for the strengthening of the gel network through further condensation reactions. |

| Drying Conditions | Slow and controlled drying is essential to prevent cracking of the gel. |

| Calcination Temperature and Ramp Rate | Determines the final density, porosity, and phase of the glass. [1] |

Part 3: Fabrication of Infrared-Transmitting Thin Films

For many applications in integrated optics and sensor technology, tellurite materials are required in the form of thin films. The sol-gel method, coupled with deposition techniques like spin coating, is well-suited for this purpose.

Experimental Protocol: Spin Coating of TeO₂ Thin Films

Materials:

-

Prepared tellurite sol

-

Substrates (e.g., silicon wafers, quartz slides)

-

Spin coater

-

Hot plate

-

Tube furnace

Procedure:

-

Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a pristine surface for film deposition.

-

Sol Deposition: Place the substrate on the chuck of the spin coater. Dispense a small amount of the prepared tellurite sol onto the center of the substrate.

-

Spin Coating: The spin coating process typically involves two steps: a low-speed spin to spread the sol across the substrate, followed by a high-speed spin to thin the film to the desired thickness. The final thickness is primarily determined by the sol viscosity and the spin speed.

-

Drying: After spinning, the coated substrate is transferred to a hot plate and heated at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

-

Heat Treatment (Annealing): The dried film is then annealed in a tube furnace at a higher temperature (e.g., 300-500 °C) to remove organic residues and densify the film. The annealing temperature significantly influences the film's crystallinity and optical properties. [1]

Influence of Processing Parameters on Thin Film Properties

The optical and structural properties of the deposited TeO₂ thin films are highly dependent on the processing parameters.

| Parameter | Typical Range | Effect on Film Properties |

| Sol Concentration | 0.1 - 0.5 M | Higher concentration generally leads to thicker films. |

| Spin Speed | 1000 - 6000 rpm | Higher spin speeds result in thinner films. [4] |

| Spin Time | 20 - 60 s | Longer spin times can lead to thinner and more uniform films. |

| Annealing Temperature | 300 - 500 °C | Affects crystallinity, density, and refractive index. Higher temperatures can lead to crystallization. [5][6] |

| Annealing Atmosphere | Air, N₂, O₂ | Can influence the stoichiometry and defect concentration in the film. |

Part 4: Characterization of Tellurite Glasses and Thin Films

A comprehensive characterization of the synthesized materials is essential to understand their structure-property relationships and to optimize their performance for specific applications.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Determines the crystalline phases present in the material (amorphous or crystalline TeO₂ polymorphs). [1] |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, microstructure, and thickness of thin films. [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the chemical bonds present, such as Te-O-Te linkages, and can be used to monitor the removal of organic residues during heat treatment. |

| UV-Vis-NIR Spectroscopy | Measures the optical transmittance and absorbance of the material, from which the transmission window and optical bandgap can be determined. |

| Ellipsometry | Accurately measures the refractive index and thickness of thin films. |

| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Used to study the thermal stability and phase transitions of the material during heating. |

Conclusion